molecular formula C11H13NO2 B11904491 1,2,3,4-Tetrahydroquinolin-7-yl acetate

1,2,3,4-Tetrahydroquinolin-7-yl acetate

Cat. No.: B11904491
M. Wt: 191.23 g/mol
InChI Key: DEKVLUXCGWBMKH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-7-yl acetate is a derivative of tetrahydroquinoline, a heterocyclic compound that is widely studied for its diverse biological activities and potential applications in medicinal chemistry. The acetate group attached to the 7th position of the tetrahydroquinoline ring enhances its chemical properties, making it a valuable compound for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-7-yl acetate can be synthesized through a multi-step process involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its fully saturated form.

    Substitution: The acetate group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinolin-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

    Quinoline: A parent compound with a fully aromatic ring structure.

    Isoquinoline: Another related compound with a different ring structure.

Uniqueness

Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-yl acetate

InChI

InChI=1S/C11H13NO2/c1-8(13)14-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3

InChI Key

DEKVLUXCGWBMKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CCCN2)C=C1

Origin of Product

United States

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